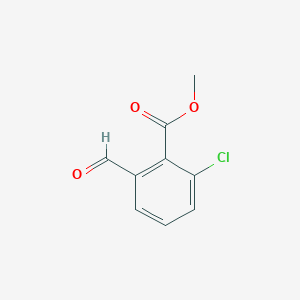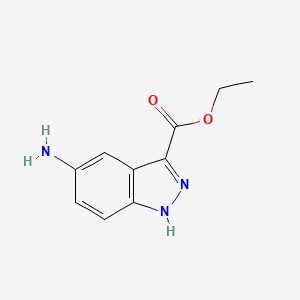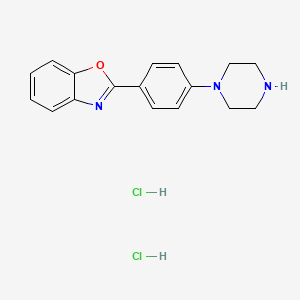
2-(4-Piperazin-1-YL-phenyl)-benzooxazole dihydrochloride
Vue d'ensemble
Description
“2-(4-Piperazin-1-yl-phenyl)-pyrimidine dihydrochloride” is a chemical compound with the formula C14H18Cl2N4 .
Synthesis Analysis
I found a paper that discusses the synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives . Although it’s not the exact compound you’re asking about, the synthesis process might be similar.Molecular Structure Analysis
The molecular structure of “2-(4-Piperazin-1-yl-phenyl)-pyrimidine dihydrochloride” can be represented by the InChI code: 1S/C14H16N4.2ClH/c1-6-16-14(17-7-1)12-2-4-13(5-3-12)18-10-8-15-9-11-18;;/h1-7,15H,8-11H2;2*1H .Physical And Chemical Properties Analysis
The molecular weight of “2-(4-Piperazin-1-yl-phenyl)-pyrimidine dihydrochloride” is 313.2 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 312.0908520 g/mol . The topological polar surface area of the compound is 41 Ų . The compound has a heavy atom count of 20 .Applications De Recherche Scientifique
Antidiabetic Potential : Piperazine derivatives, including compounds similar to 2-(4-Piperazin-1-YL-phenyl)-benzooxazole dihydrochloride, have been identified as potent antidiabetic agents. These compounds show significant improvement in glucose tolerance without adverse effects or hypoglycemic activity (Le Bihan et al., 1999).
Cytotoxic and Antineoplastic Activities : Novel isoxazoline-linked piperazine derivatives have been synthesized and found to exhibit potent cytotoxic and antineoplastic activities. This suggests their potential use in cancer treatment (Byrappa et al., 2017).
Antidepressant and Antianxiety Effects : Certain piperazine derivatives have shown significant antidepressant and antianxiety activities, as indicated by behavioral tests in animal models (Kumar et al., 2017).
Antimicrobial Efficacy : Azole-containing piperazine derivatives have demonstrated moderate to significant antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Gan et al., 2010).
Anticancer Activity : N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d]imidazol-1-yl) acetamides have been synthesized and evaluated for in vitro anticancer activity, indicating their therapeutic potential against various cancer cell lines (Boddu et al., 2018).
Hypolipidemic Activity : Piperazine derivatives have shown potent activity in reducing serum cholesterol and triglyceride levels, suggesting their potential use as hypolipidemic agents (Ashton et al., 1984).
Safety And Hazards
Propriétés
IUPAC Name |
2-(4-piperazin-1-ylphenyl)-1,3-benzoxazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O.2ClH/c1-2-4-16-15(3-1)19-17(21-16)13-5-7-14(8-6-13)20-11-9-18-10-12-20;;/h1-8,18H,9-12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMSJNKHRHJAOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Piperazin-1-YL-phenyl)-benzooxazole dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



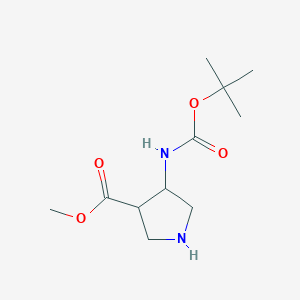

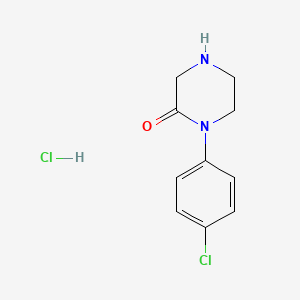
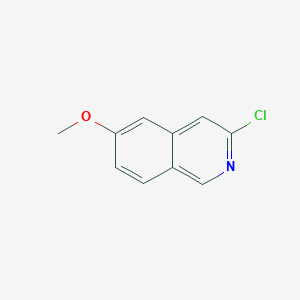
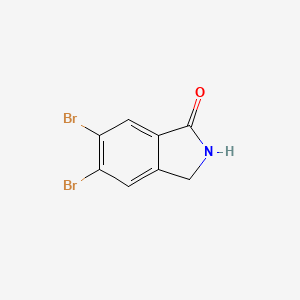
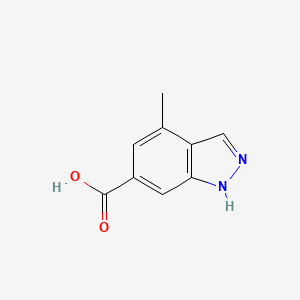
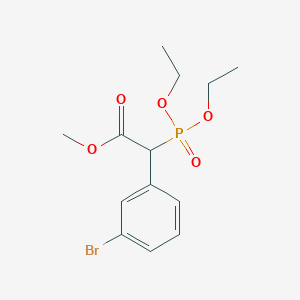

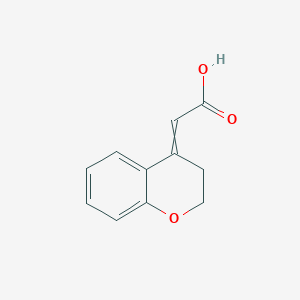

![4-[(Trifluoromethoxy)methyl]benzoic acid](/img/structure/B1423756.png)
